Zinc arsenate

Übersicht

Beschreibung

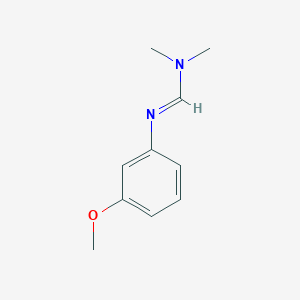

2-Amino-5-bromo-6-chloropyrazine is a heterocyclic compound with the molecular formula C4H3BrClN3 and a molecular weight of 208.44 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a pyrazine ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Wirkmechanismus

- Zinc ions (Zn²⁺) are essential trace elements involved in various cellular processes, acting as cofactors for proteins and enzymes .

- Carbohydrate metabolism may be altered, leading to changes in soluble sugar accumulation and protein content .

Target of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Zinc, a component of zinc arsenate, is an essential trace mineral that regulates the expression and activation of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors . It is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular and intercellular signaling component .

Cellular Effects

This compound, like other zinc compounds, can have significant effects on various types of cells and cellular processes. Zinc is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. Zinc, a component of this compound, can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound, like other zinc compounds, can be involved in various metabolic pathways. Zinc is known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound, like other zinc compounds, can be transported and distributed within cells and tissues. Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .

Subcellular Localization

Zinc, a component of this compound, is known to be involved in various cellular processes and can be found in various compartments or organelles within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Amino-5-Brom-6-Chlorpyrazin erfolgt typischerweise durch Bromierung und Chlorierung von Pyrazinderivaten. Ein gängiges Verfahren beginnt mit 2-Aminopyrazin, das eine regioselektive Chlorierung gefolgt von einer Bromierung durchläuft . Die Reaktionsbedingungen umfassen oft die Verwendung von N-Bromsuccinimid (NBS) in Methanol oder Dichlormethan bei Raumtemperatur .

Industrielle Produktionsverfahren: Die industrielle Produktion von 2-Amino-5-Brom-6-Chlorpyrazin beinhaltet skalierbare Verfahren, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Verfahren verwenden oft 3-Aminopyrazin-2-carboxylat als Ausgangsmaterial, gefolgt von Chlorierung, Diazotierung, Bromierung, Esterhydrolyse und Carboxylumlagerung . Die Vorteile dieser Verfahren sind einfache Reinigung, einfache Amplifikation und Kosteneffizienz.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Amino-5-Brom-6-Chlorpyrazin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden.

Kupplungsreaktionen: Es kann in Kupplungsreaktionen verwendet werden, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen:

N-Bromsuccinimid (NBS): Wird für Bromierungsreaktionen verwendet.

Palladiumkatalysatoren: Werden in Kupplungsreaktionen verwendet.

Oxidationsmittel: Wie Wasserstoffperoxid für Oxidationsreaktionen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Kupplungsreaktionen verschiedene heterocyclische Verbindungen mit potenzieller biologischer Aktivität erzeugen .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-Brom-6-Chlorpyrazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Es wird bei der Synthese von Akt-Inhibitoren verwendet, die in der Krebsforschung wichtig sind.

Materialwissenschaft: Die Verbindung dient als Baustein für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften.

Biologische Forschung: Es wird im Studium von Zellsignalwegen verwendet, insbesondere des PI3K/Akt/mTOR-Signalwegs.

Industrielle Anwendungen: Die Verbindung wird bei der Herstellung verschiedener Arzneimittel und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-5-Brom-6-Chlorpyrazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als Akt-Inhibitor bindet es beispielsweise an das Akt-Protein, hemmt dessen Aktivität und beeinflusst so Zellproliferation und Überlebenswege . Die Auswirkungen der Verbindung auf andere molekulare Zielstrukturen und Signalwege sind noch Gegenstand der Forschung.

Ähnliche Verbindungen:

2-Amino-6-Chlorpyrazin: Ähnlich in der Struktur, aber ohne das Bromatom.

2-Brom-6-Chlorpyrazin: Ähnlich, aber ohne die Aminogruppe.

2-Amino-3-Brom-6-Chlorpyrazin: Eine weitere eng verwandte Verbindung mit unterschiedlichen Substitutionssmustern.

Einzigartigkeit: 2-Amino-5-Brom-6-Chlorpyrazin ist aufgrund seines spezifischen Substitutionssmusters einzigartig, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Die Kombination aus Amino-, Brom- und Chlorsubstituenten macht es zu einem vielseitigen Baustein für verschiedene synthetische Anwendungen .

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-chloropyrazine: Similar in structure but lacks the bromine atom.

2-Bromo-6-chloropyrazine: Similar but lacks the amino group.

2-Amino-3-bromo-6-chloropyrazine: Another closely related compound with different substitution patterns.

Uniqueness: 2-Amino-5-bromo-6-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino, bromine, and chlorine substituents makes it a versatile building block for various synthetic applications .

Eigenschaften

IUPAC Name |

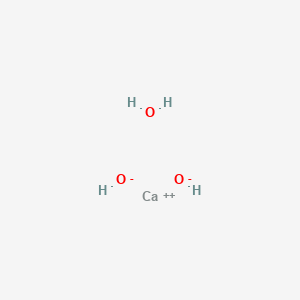

trizinc;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

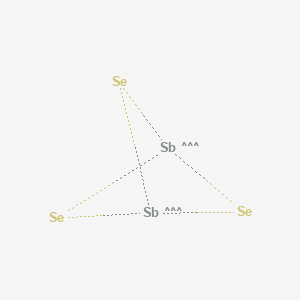

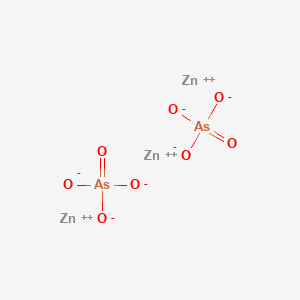

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula of zinc arsenate?

A1: The molecular formula of this compound can vary depending on hydration state. Anhydrous this compound is Zn3(AsO4)2. []

Q2: Are there any known hydrated forms of this compound?

A2: Yes, several hydrated forms exist, including Zn3(AsO4)2.4H2O, [, ] a lamellar hydrated sodium this compound, [] and a new polymorph of this compound hydrate, Zn9(AsO4)6·4H2O. []

Q3: What are some of the structural features observed in zinc arsenates?

A3: Zinc arsenates exhibit diverse structures, including zero-dimensional monomers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. These structures often incorporate channels and exhibit polymorphism. [, , ]

Q4: Can you describe the structure of Legrandite and Paradamite, two this compound minerals?

A4: Legrandite, Zn2AsO4(OH)H2O, has a framework structure with ZnO6 octahedra, AsO4 tetrahedra, and ZnO5 trigonal dipyramids, forming channels that run parallel to the c-axis. Paradamite, Zn2AsO4(OH), also has a framework structure with AsO4 tetrahedra and ZnO5 trigonal dipyramids, but the channels run parallel to the a-axis. []

Q5: How does the presence of amines influence the synthesis of zinc arsenates?

A5: Amines can act as templates during hydrothermal synthesis, influencing the dimensionality and pore size of resulting zinc arsenates. [, , ]

Q6: How stable are dendrimer-loaded zinc arsenates?

A6: Research suggests that higher-generation dendrimers become squeezed between the ZnAs layers, leading to interlayer spacings that do not directly correlate with the dendrimer size. []

Q7: What happens to the structure of Zn9(AsO4)6·4H2O upon heating?

A7: This this compound hydrate undergoes thermal transformation, first forming a new phase of Zn3(AsO4)2 at 424°C and then transitioning to the known β-Zn3(AsO4)2 phase at 865°C. []

Q8: Are there environmental concerns associated with the use of ACZA-treated wood?

A8: Yes, ACZA contains arsenic, which can leach from treated wood into surrounding soil and water. [, , , ] Studies have shown elevated levels of copper, zinc, and arsenic in soil near ACZA-treated utility poles. []

Q9: What measures are being taken to address the environmental concerns of arsenical-treated wood?

A9: Label changes in 2003 restricted the use of arsenical treatments like CCA and ACZA to industrial and agricultural applications. [] Furthermore, research is exploring alternative wood preservatives with reduced environmental impact. []

Q10: How does high-temperature drying impact the treatability of wood with ACZA and CCA?

A10: High-temperature drying can improve the penetration of ACZA but reduce the penetration of CCA in wood. []

Q11: Can nanotechnology offer solutions for safer wood preservation?

A11: Research suggests that nano-zinc oxide particles could be a safer alternative to soluble zinc used in some wood preservatives. These nanoparticles exhibit leach resistance, UV protection, and termite toxicity. [, ]

Q12: What is known about the fate of this compound in anaerobic environments?

A12: In anaerobic bioreactors, arsenic removal is primarily attributed to the formation of this compound within oxic zones. []

Q13: What are some alternatives to this compound in various applications?

A13: Alternatives to this compound include other wood preservatives like copper-based formulations (e.g., ACQ, CDDC, CC), [, , ] as well as newer technologies like nano-metal treatments. [, ] The choice of alternative depends on the specific application and desired performance characteristics. []

Q14: Are there any known biomarkers for assessing the impact of this compound exposure?

A14: While specific biomarkers for this compound exposure are not extensively studied in the provided research, analysis of metal concentrations in biological samples and environmental matrices is crucial for monitoring exposure and potential risks. [, , ]

Q15: What analytical techniques are commonly used to characterize and quantify this compound?

A15: Techniques include X-ray diffraction for structural characterization, [, , , , , , ] electron microprobe analysis for elemental composition, [] and atomic absorption spectroscopy for quantifying metal content in solutions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.